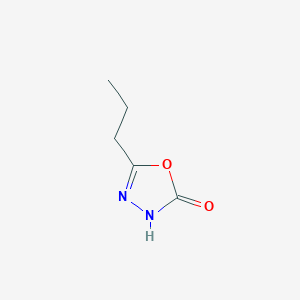

5-丙基-1,3,4-噁二唑-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Propyl-1,3,4-oxadiazol-2-ol is a compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 5-Propyl-1,3,4-oxadiazol-2-ol is 1S/C5H8N2O2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8) . This indicates the presence of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .科学研究应用

腐蚀抑制

1,3,4-恶二唑衍生物的一个显著应用是腐蚀抑制。例如,5-苄基-3-((4-硝基苯胺)甲基)-1,3,4-恶二唑-2-(3H)-硫酮等衍生物已被研究用于保护盐酸溶液中的低碳钢的效率。这些研究涉及失重测量、电化学阻抗谱和动电位极化技术,揭示了这些衍生物表现出显着的腐蚀抑制效率,这归因于它们在金属表面的吸附,形成一层保护层 (Kalia 等人,2020)。

抗癌应用

1,3,4-恶二唑衍生物也被认为是潜在的抗癌剂。例如,通过基于半胱天冬酶和细胞的高通量筛选分析发现了 5-(3-氯噻吩-2-基)-3-(4-三氟甲基苯基)-1,2,4-恶二唑等衍生物。这些化合物对几种癌细胞系表现出良好的活性,并能诱导细胞凋亡,这是阻止癌细胞增殖至关重要的程序性细胞死亡过程。这些化合物的分子靶点已被识别,证明了化学遗传学在抗癌药物研究中的效用 (张等人,2005)。

合成应用

通过环保方法合成 1,3,4-恶二唑衍生物一直是研究的主题,突出了该化合物在绿色化学中的作用。例如,已经开发出一种在水中使用酰肼和 1,1-二氯-2-硝基乙烯而不使用任何催化剂来制备 2-芳基-1,3,4-恶二唑的方法。该方法强调高产率、简单性和避免使用有害溶剂,使其成为合成这些衍生物的环保方法 (朱等人,2015)。

作用机制

Target of Action

1,3,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

Mode of Action

1,3,4-oxadiazole derivatives have been reported to interact with various enzymes and proteins, inhibiting their activity and thus exerting their therapeutic effects .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to inhibit several key proteins, including akt serine/threonine kinase 1 (akt1), src proto-oncogene, non-receptor tyrosine kinase (src), and epidermal growth factor receptor (egfr) .

Pharmacokinetics

1,3,4-oxadiazole derivatives have been reported to undergo various chemical reactions, making them important for molecule planning due to their privileged structure, which has enormous biological potential .

Result of Action

1,3,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have multiple molecular and cellular effects .

生化分析

Cellular Effects

Some oxadiazole derivatives have been found to exhibit significant biological activity, including anticancer potential . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Some oxadiazole derivatives have been found to undergo metabolic transformations involving cytochrome P450 enzymes .

属性

IUPAC Name |

5-propyl-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOBKMZJKWBFLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-({1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)propanamide](/img/structure/B2722424.png)

![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2722433.png)

![(1H-indol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2722434.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2722435.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2722438.png)